Cas no 227103-93-7 (3H-1,2,4-Triazol-3-one,4-[4-[4-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-1-piperazinyl]-3-fluorophenyl]-2,4-dihydro-2-[[4-(trifluoromethoxy)phenyl]methyl]-)

3H-1,2,4-Triazol-3-one,4-[4-[4-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-1-piperazinyl]-3-fluorophenyl]-2,4-dihydro-2-[[4-(trifluoromethoxy)phenyl]methyl]- structure
227103-93-7 structure
Product Name:3H-1,2,4-Triazol-3-one,4-[4-[4-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-1-piperazinyl]-3-fluorophenyl]-2,4-dihydro-2-[[4-(trifluoromethoxy)phenyl]methyl]-
CAS-nummer:227103-93-7
MF:C32H30F6N8O3
MW:688.62282705307
CID:282215
PubChem ID:3083535
Update Time:2025-04-19

3H-1,2,4-Triazol-3-one,4-[4-[4-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-1-piperazinyl]-3-fluorophenyl]-2,4-dihydro-2-[[4-(trifluoromethoxy)phenyl]methyl]- Chemische en fysische eigenschappen

Naam en identificatie

    • 3H-1,2,4-Triazol-3-one,4-[4-[4-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-1-piperazinyl]-3-fluorophenyl]-2,4-dihydro-2-[[4-(trifluoromethoxy)phenyl]methyl]-
    • 3H-1,2,4-Triazol-3-one, 4-(4-(4-((1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl)-1-piperazinyl)-3-fluorophenyl)-2,4-dihydro-2-((4-(trifluoromethoxy)phenyl)methyl)-
    • 3H-1,2,4-Triazol-3-one,4-[4-[4-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-1-piperazi
    • 4-[4-[4-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]piperazin-1-yl]-3-fluorophenyl]-2-[[4-(trifluoromethoxy)phenyl]methyl]-1,2,4-triazol-3-one
    • DTXSID80177244
    • SYN-2921
    • SYN 2921
    • 227103-93-7
    • WYVLGGLILXPIQP-ROTAYESASA-N
    • Inchi: 1S/C32H30F6N8O3/c1-21(31(48,17-44-19-39-18-40-44)26-8-4-23(33)14-27(26)34)42-10-12-43(13-11-42)29-9-5-24(15-28(29)35)45-20-41-46(30(45)47)16-22-2-6-25(7-3-22)49-32(36,37)38/h2-9,14-15,18-21,48H,10-13,16-17H2,1H3/t21-,31-/m1/s1
    • InChI-sleutel: WYVLGGLILXPIQP-ROTAYESASA-N
    • LACHT: FC1C=C(C=CC=1[C@@](CN1C=NC=N1)([C@@H](C)N1CCN(C2C=CC(=CC=2F)N2C=NN(CC3C=CC(=CC=3)OC(F)(F)F)C2=O)CC1)O)F

Berekende eigenschappen

  • Exacte massa: 688.2348
  • Monoisotopische massa: 688.235
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 14
  • Zware atoomtelling: 49
  • Aantal draaibare bindingen: 10
  • Complexiteit: 1140
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 2
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 4.9
  • Topologisch pooloppervlak: 103Ų

Experimentele eigenschappen

  • Dichtheid: 1.46
  • Kookpunt: 780.8°C at 760 mmHg
  • Vlampunt: 426°C
  • Brekindex: 1.625
  • PSA: 102.56
Aanbevolen leveranciers
Shanghai Joy Biotech Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Joy Biotech Ltd
Amadis Chemical Company Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Amadis Chemical Company Limited
SunaTech Inc.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
SunaTech Inc.
Changzhou Guanjia Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Yunnanjiuzhen
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Yunnanjiuzhen